メトキサミン

概要

説明

メトキサミンは、アルファアドレナリン受容体作動薬として作用する強力な交感神経刺激薬です。 主に低血圧の治療に用いられ、特に脊髄麻酔、出血、外傷や腫瘍による脳損傷に伴うショックなどの状況で使用されます 。 メトキサミンは、末梢血管収縮を長時間持続させ、収縮期血圧と拡張期血圧の両方を上昇させます .

科学的研究の応用

メトキサミンは、科学研究において幅広い応用範囲があります。

作用機序

メトキサミンは、純粋なアルファ1アドレナリン受容体作動薬として作用することで、末梢血管収縮を介して作用します 。 この作用は、末梢血管を収縮させ、心臓のポンプ作用を強化することで、全身血圧を上昇させます 。 メトキサミンは、アルファ1A、アルファ1B、およびアルファ1Dアドレナリン受容体を特異的に標的とします .

類似化合物の比較

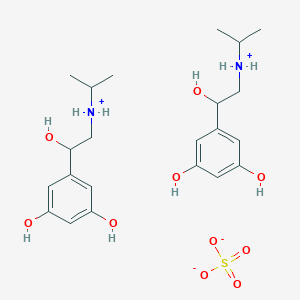

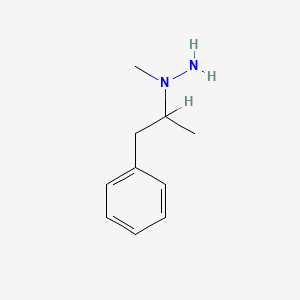

メトキサミンは、ブタキサミンや2,5-ジメトキシアンフェタミン(2,5-DMA)などの化合物と構造的に似ています 。 アルファ1アドレナリン受容体作動薬としての特異的な作用は他の交感神経刺激薬とは異なり、これがメトキサミンを際立たせています 。 他の類似化合物には、フェニレフリンやミドドリンなどがあります。これらもアルファアドレナリン受容体に作用しますが、薬理学的特性と用途は異なります .

Safety and Hazards

将来の方向性

Methoxamine has been undergoing clinical testing to increase the canal resting pressure in patients with bowel incontinence . A study also indicated that intravenous infusion of Methoxamine at 2–3 μg·kg−1·min−1 can maintain stable hemodynamics in elderly patients during epidural anesthesia for hip-joint replacement surgery, without increasing the incidence of POCD .

生化学分析

Biochemical Properties

Methoxamine interacts with alpha-1 adrenergic receptors in the human body . It acts as an agonist for these receptors, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure .

Cellular Effects

Methoxamine has a potent effect on various types of cells and cellular processes. It increases the force of the heart’s pumping action and constricts peripheral blood vessels . This leads to an increase in systemic blood pressure, both systolic and diastolic . Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Molecular Mechanism

The molecular mechanism of Methoxamine involves its action as a pure alpha-1 adrenergic receptor agonist . It acts through peripheral vasoconstriction, consequently increasing systemic blood pressure . Methoxamine does not appear to have any effect on beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that Methoxamine acts as an agonist for alpha-1 adrenergic receptors, leading to peripheral vasoconstriction .

Transport and Distribution

It is known that Methoxamine acts through peripheral vasoconstriction, indicating that it is distributed throughout the body via the circulatory system .

Subcellular Localization

Given its role as an alpha-1 adrenergic receptor agonist, it is likely that Methoxamine interacts with these receptors on the cell membrane .

準備方法

化学反応の分析

メトキサミンは、次のようないくつかの種類の化学反応を起こします。

酸化: メトキサミンは酸化されて、さまざまな酸化生成物を生成することができます。

還元: 特定の条件下で還元して、さまざまな還元生成物を生成することができます。

置換: メトキサミンは置換反応を起こすことができ、特にメトキシ基が関与します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

類似化合物との比較

Methoxamine is similar in structure to compounds like butaxamine and 2,5-dimethoxyamphetamine (2,5-DMA) . it is unique in its specific action as an alpha-1 adrenergic receptor agonist, which distinguishes it from other sympathomimetic amines . Other similar compounds include phenylephrine and midodrine, which also act on alpha-adrenergic receptors but have different pharmacological profiles and uses .

特性

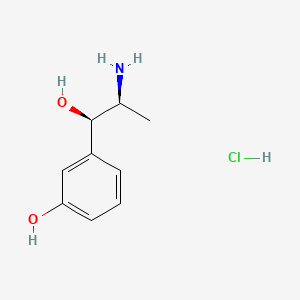

IUPAC Name |

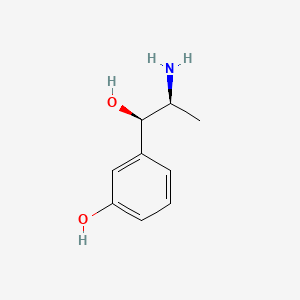

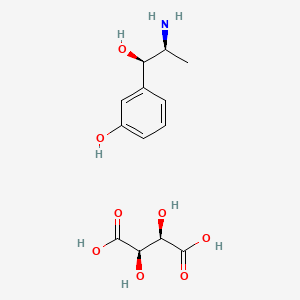

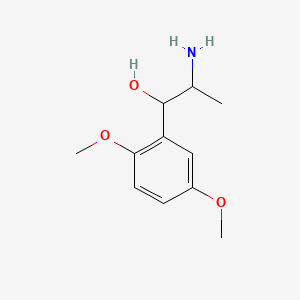

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAJPNHVVFWKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023290 | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (185 g/L), 9.21e+00 g/L | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

390-28-3 | |

| Record name | Methoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

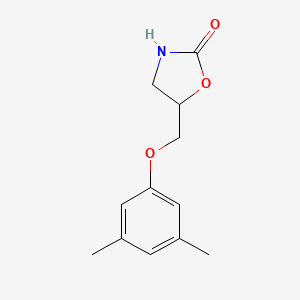

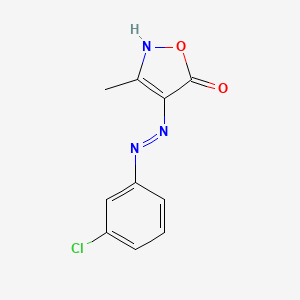

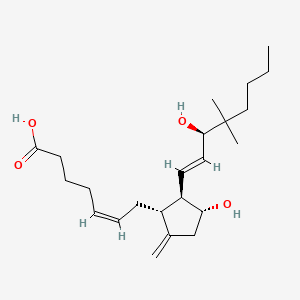

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。